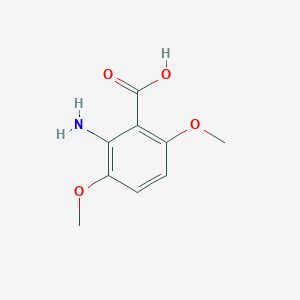

2-Amino-3,6-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

2-amino-3,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQMXQWSIJERLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360973 | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50472-10-1 | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3,6-Dimethoxyanthranilic Acid – Structural Analysis and Synthetic Utility

This guide provides an in-depth technical analysis of 3,6-Dimethoxyanthranilic acid, a critical intermediate in the synthesis of polysubstituted acridines, quinolines, and triptycenes. The content is structured for direct application in medicinal chemistry and materials science workflows.

Chemical Identity & Synonyms[1]

3,6-Dimethoxyanthranilic acid is a highly functionalized aniline derivative characterized by the presence of electron-donating methoxy groups at the ortho (3-) and para (6-) positions relative to the amino group (assuming carboxyl at C1). This substitution pattern creates a unique electronic environment, making the molecule a potent nucleophile and a precursor for electron-rich benzyne intermediates.

Nomenclature & Identifiers[2][3]

| Category | Identifier |

| Systematic IUPAC Name | 2-Amino-3,6-dimethoxybenzoic acid |

| Common Synonyms | 3,6-Dimethoxyanthranilic acid; 6-Amino-2,5-dimethoxybenzoic acid |

| CAS Registry Number | 50472-10-1 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| SMILES | COC1=CC=C(OC)C(C(=O)O)=C1N |

| InChI Key | RRQMXQWSIJERLR-UHFFFAOYSA-N |

Structural Analysis & Electronic Properties

The 3,6-dimethoxy substitution pattern imposes specific steric and electronic constraints:

-

Steric Crowding: The methoxy group at position 3 is ortho to both the amino group (C2) and the carboxyl group (C1). This creates significant steric pressure, often twisting the carboxylate out of planarity, which can influence coupling rates during amide bond formation.

-

Electronic Activation: The methoxy groups act as strong

-donors. The C3-methoxy group activates the C2-position (ortho) and C4-position (para), while the C6-methoxy group activates C1 (ortho) and C5 (para). This synergistic donation makes the aromatic ring highly susceptible to electrophilic aromatic substitution if the directing groups are not carefully managed. -

Hydrogen Bonding: An intramolecular hydrogen bond typically exists between the amine hydrogen and the carbonyl oxygen of the adjacent carboxylic acid (or the methoxy oxygen), stabilizing the molecular conformation.

Synthetic Methodologies

The synthesis of 3,6-dimethoxyanthranilic acid is non-trivial due to the need for precise regiocontrol. The most authoritative route, established by Azadi-Ardakani and Wallace (1988), utilizes a nitration-reduction sequence starting from 2,5-dimethoxybenzoic acid.

Protocol A: Nitration-Reduction Sequence (Recommended)

This pathway ensures the correct positioning of the amino group via the directing effects of the existing substituents.

Step 1: Regioselective Nitration

Precursor: 2,5-Dimethoxybenzoic acid.

Reagents: Nitric acid (

-

Dissolution: Dissolve 2,5-dimethoxybenzoic acid in glacial acetic acid.

-

Nitration: Add concentrated

dropwise at low temperature (0–5 °C). The directing effects of the C2-methoxy (para-director) and C5-methoxy (ortho-director) groups favor nitration at the C6 position. -

Isolation: Pour the reaction mixture into ice water. The yellow precipitate (2-nitro-3,6-dimethoxybenzoic acid) is filtered, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation

Precursor: 2-Nitro-3,6-dimethoxybenzoic acid.

Reagents: 10% Palladium on Carbon (Pd/C), Ammonium Formate (or

-

Preparation: Suspend the nitro compound in ethanol under an inert atmosphere (

). -

Catalyst Addition: Carefully add 10% Pd/C (approx. 10 wt% of substrate).

-

Reduction: Add ammonium formate (excess, ~4-5 equiv) and reflux the mixture for 1-2 hours. Alternatively, stir under

atmosphere (balloon pressure) at RT. -

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain the crude amine.

-

Purification: Recrystallize from ethanol/water to yield 3,6-dimethoxyanthranilic acid as off-white to tan crystals.

Visualization of Synthetic Pathway

Figure 1: Synthetic workflow converting 2,5-dimethoxybenzoic acid to the target anthranilic acid via regioselective nitration and reduction.[1]

Applications in Drug Discovery & Materials[6]

Benzyne Generation (Triptycene Synthesis)

3,6-Dimethoxyanthranilic acid is a premier precursor for generating 3,6-dimethoxybenzyne . Upon diazotization (using isoamyl nitrite) and thermal decomposition, it loses

-

Mechanism: The benzyne species undergoes [4+2] cycloaddition with dienes (e.g., anthracene, furan) to form triptycenes or bridged bicyclic systems.

-

Utility: These scaffolds are crucial in constructing molecular machines and rigid polymer backbones.

Quinazoline and Quinoline Kinase Inhibitors

The anthranilic acid core serves as a scaffold for synthesizing EGFR and PTK inhibitors.

-

Cyclization: Condensation with formamide or urea derivatives yields quinazolin-4-ones.

-

Chlorination: Subsequent treatment with

yields 4-chloroquinazolines, which are reactive intermediates for coupling with anilines to form kinase inhibitors (e.g., analogues of Gefitinib/Erlotinib).

Experimental Protocol: Benzyne Trapping (Triptycene Synthesis)

-

Setup: Equip a three-neck flask with a reflux condenser and addition funnel.

-

Reagents: Dissolve anthracene (1.0 equiv) in 1,2-dichloroethane (DCE). Heat to reflux.[2][3]

-

Addition: Simultaneously add solutions of 3,6-dimethoxyanthranilic acid (2.0 equiv) in DCE and isoamyl nitrite (2.0 equiv) in DCE dropwise over 1 hour.

-

Note: Slow addition maintains a low concentration of benzyne, favoring reaction with anthracene over benzyne dimerization.

-

-

Workup: Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc) to isolate the Diels-Alder adduct.

Figure 2: Mechanism of benzyne generation and subsequent trapping to form complex polycyclic scaffolds.

References

-

Azadi-Ardakani, M., & Wallace, T. W. (1988).[4][5][3][6] Tetrahedron, 44(18), 5939-5952.[5][3][6] "The synthesis and reactions of some 3,6-dimethoxybenzocyclobutenes." (Primary source for synthesis via nitro-reduction).

-

Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. Patent WO2000018761A1. (Describes use in kinase inhibitor synthesis).

-

Keay, B. A., et al. (1996).[4] Silver Salt Effects On An Asymmetric Heck Reaction.[4] (Mentions reduction protocol using Pd/C and ammonium formate).

-

Toyota, S., et al. (2000). Rotational Isomerism and Structure of the 1-Methyl-9-(1-naphthyl)triptycene Derivatives.Bulletin of the Chemical Society of Japan, 73(1), 205–213. (Application in Triptycene synthesis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents [patents.google.com]

- 6. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of 2-Amino-3,6-dimethoxybenzoic Acid and Its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Abstract

Derivatives of aminobenzoic acid, particularly those featuring methoxy substitutions like the 2-Amino-3,6-dimethoxybenzoic acid scaffold, represent a class of organic compounds with significant and diverse pharmacological potential. These molecules serve as versatile building blocks in medicinal chemistry, leading to the development of novel agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of this chemical space for researchers, scientists, and drug development professionals. We will dissect synthetic strategies, delve into the molecular mechanisms underpinning their bioactivity, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationships to guide future discovery efforts. The focus is on providing not just procedural steps but the causal logic behind experimental design, ensuring a robust and insightful narrative.

The 2-Amino-dimethoxybenzoic Acid Scaffold: A Foundation for Discovery

The core structure, 2-Amino-3,6-dimethoxybenzoic acid, is an aromatic carboxylic acid characterized by a benzene ring substituted with an amino group, a carboxyl group, and two methoxy groups.[4] This specific arrangement of functional groups—a nucleophilic amine, an acidic carboxyl moiety, and electron-donating methoxy groups—creates a molecule with rich chemical reactivity and the potential for multi-point interactions with biological targets. Its derivatives are valuable intermediates in the synthesis of pharmaceuticals, from cardiovascular agents to compounds for treating allergic reactions.[5] The strategic modification of this scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.[1]

Synthetic Pathways and Methodologies

The synthesis of derivatives based on the aminobenzoic acid core involves a range of standard organic reactions. A common strategy involves the modification of a precursor compound through nitration, followed by reduction and methoxylation to install the key functional groups.[1] The final introduction of the carboxylic acid functionality can be achieved through methods like carboxylation or hydrolysis.[1]

A representative synthesis for a related compound, 2-amino-4,5-dimethoxybenzoic acid, starting from methyl-4,5-dimethoxy-2-nitrobenzoate, highlights a robust and scalable approach.[6]

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid[6]

Causality and Rationale: This protocol employs a two-stage process. First, a saponification reaction under basic conditions (KOH) converts the methyl ester of the starting material into a carboxylate salt. This is a crucial step to unmask the carboxylic acid functionality. The subsequent step is a catalytic hydrogenation using Palladium on carbon (Pd/C). This is a standard and highly efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups on the ring. The careful control of pH during workup is critical for the selective precipitation and purification of the final product.

Step-by-Step Methodology:

-

Saponification: Dissolve 48.13 g (0.729 mol) of 85% pure KOH pellets in 250 mL of ice water in a suitable reaction vessel.

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting suspension will appear green.

-

Heat the suspension to 70°C. The color of the solution will shift to dark red as the reaction proceeds.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once complete, cool the solution to room temperature and adjust the pH to 6.6 using approximately 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.

-

Hydrogenation: Transfer the red suspension to a hydrogenation reactor. Add 1 g of 10% Pd/C catalyst.

-

Pressurize the reactor to 3.5 bar with hydrogen gas and heat to 50°C. Maintain these conditions until hydrogen uptake ceases.

-

Workup and Isolation: Cool the reaction mixture, vent the reactor, and filter the solution to remove the Pd/C catalyst.

-

Under an inert gas atmosphere (e.g., nitrogen or argon), adjust the filtrate to pH 5.1 with approximately 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.

-

Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for an additional 30 minutes to maximize precipitation.

-

Collect the product by filtration, wash the filter cake with two portions of ice water (total 250 mL).

-

Dry the product in a vacuum oven at 55°C for 12 hours to yield the final light gray crystalline product.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of aminobenzoic acid derivatives.

Anticancer and Cytotoxic Activities

A significant area of investigation for aminobenzoic acid derivatives is their potential as anticancer agents.[7] Studies have shown that these compounds can exert potent cytotoxic effects against a variety of cancer cell lines, often by inducing apoptosis and interfering with critical cell signaling pathways.[7][8]

Mechanistic Insights: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A notable derivative, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has demonstrated potent cytotoxic effects against MDA-MB-231 breast cancer cells.[9] Mechanistic studies revealed that 2A3CB induces apoptosis and inhibits cell proliferation and migration. This activity is associated with the downregulation of key proteins in the PI3K/AKT pathway, suggesting that the compound exerts its anticancer effects by disrupting this critical survival pathway.[9]

Diagram: PI3K/AKT Pathway Inhibition

Caption: Proposed inhibition of the PI3K/AKT pathway by bioactive derivatives.

Quantitative Analysis of Cytotoxicity

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast) | 5 µM (at 48h) | [9] |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 (Breast) | 0.8 µM | [8] |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colorectal) | 0.5 µM | [8] |

| Cisplatin (Control) | MDA-MB-231 (Breast) | 35.2 µM | [8] |

Experimental Protocol: MTT Assay for Cell Viability

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used as a primary screen for cytotoxicity. The underlying principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Efflux Pump Inhibition Activities

In an era of rising antimicrobial resistance, the discovery of new antibacterial agents is paramount. Benzoic acid derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[10][11]

Mechanism of Action: Overcoming Resistance via Efflux Pump Inhibition

One of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively expel antibiotics from the cell before they can reach their target. Certain trimethoxybenzoic acid derivatives have been identified as potential efflux pump inhibitors (EPIs).[12] While not always potently bactericidal on their own, these compounds can restore the efficacy of conventional antibiotics when used in combination.[12] For example, specific derivatives have been shown to inhibit efflux pumps in Staphylococcus aureus and Salmonella enterica, highlighting a strategy to combat multidrug-resistant pathogens.[12]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | Activity | Reference |

| p-Aminobenzoic acid (PABA) Derivatives | S. aureus, B. subtilis, E. coli | Potent activity, with some derivatives showing pMIC values > 2.0 µM/ml. | [10] |

| Methoxy Amino Chalcones | E. coli, S. aureus, C. albicans | Good wide-spectrum antimicrobial activity. | [11] |

| Trimethoxybenzoic Acid Derivative (10) | S. aureus (MRSA) | MIC of 100 µM | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The "minimum inhibitory" concentration is identified visually as the lowest concentration that completely inhibits microbial growth. This method is preferred for its reproducibility and efficiency in testing multiple compounds simultaneously.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a sterile growth medium (e.g., Nutrient Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (bacteria with no compound) to ensure growth and a negative control well (medium only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin.

Other Notable Biological Activities

The versatility of the aminobenzoic acid scaffold extends to other therapeutic areas:

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have been synthesized and screened for their ability to reduce inflammation and pain, showing activity comparable to standard drugs like aspirin.[3]

-

Retinoid-like Activity: Some benzoic acid derivatives have been shown to elicit cellular responses similar to retinoic acid, such as inducing cell differentiation and inhibiting the growth of melanoma cells, though their mechanism may not involve direct binding to cellular retinoic acid-binding protein.[13]

-

Neurological Activity: Highly modified bicyclic derivatives have been developed as potent and selective ligands for metabotropic glutamate receptors (mGluR), indicating their potential for treating neurological and psychiatric disorders like depression.[14][15]

Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data reveals key insights into the structure-activity relationships (SAR) of these compounds:

-

Role of Methoxy Groups: The position and number of methoxy groups significantly influence bioactivity.[2] For example, trimethoxybenzoic acid derivatives show potential as efflux pump inhibitors.[12]

-

Impact of Halogenation: The introduction of electron-withdrawing groups like bromine or chlorine can enhance antimicrobial or anticancer activity.[9][10]

-

Amine and Carboxyl Modifications: Derivatization of the amino or carboxyl groups into amides, esters, or more complex heterocycles is a common and effective strategy for modulating activity, as seen in the development of quinazolinones and other potent cytotoxic agents.[8][16]

Future Directions: The rich pharmacology of 2-Amino-3,6-dimethoxybenzoic acid derivatives warrants further investigation. Future efforts should focus on synthesizing focused libraries to refine SAR, exploring novel therapeutic targets, and optimizing lead compounds for improved potency, selectivity, and drug-like properties. The use of computational modeling and in silico screening can accelerate the discovery of next-generation agents based on this privileged scaffold.

Conclusion

The 2-Amino-3,6-dimethoxybenzoic acid framework and its related derivatives constitute a highly valuable class of compounds in modern drug discovery. Their synthetic tractability allows for extensive chemical modification, leading to agents with potent and specific biological activities spanning oncology, infectious diseases, and neurology. The mechanistic insights and robust experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

- New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed.

- 2-Amino-3,6-dimethoxybenzoic acid. Fluorochem.

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.

- Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents.

- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org.

- All about the 2-amino-4, 6-dimethoxybenzoic acid. Tylon Pharma Limited.

- 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.

- Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.

- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC.

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.

- Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Bentham Science.

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.

- 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.

- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.

- Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC.

- Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC.

- Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. PubMed.

- Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed.

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal.

Sources

- 1. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. preprints.org [preprints.org]

- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

2-Amino-3,6-dimethoxybenzoic acid molecular weight and formula

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Amino-3,6-dimethoxybenzoic acid . It moves beyond basic data to explore synthesis, characterization, and high-value applications in heterocyclic chemistry.

Precursor to 3,6-Dimethoxybenzyne and Pharmacophore Scaffolds

Physicochemical Identity & Core Data

2-Amino-3,6-dimethoxybenzoic acid is a highly specialized tetrasubstituted benzene derivative. It serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), specifically triptycenes, and bioactive quinoline alkaloids. Its structural significance lies in its ability to generate 3,6-dimethoxybenzyne under mild conditions, a reactive intermediate used to construct sterically crowded or electronic-rich molecular architectures.

Molecular Specifications

| Property | Data Specification |

| CAS Registry Number | 50472-10-1 |

| IUPAC Name | 2-Amino-3,6-dimethoxybenzoic acid |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Exact Mass | 197.0688 Da |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute acid/base |

| pKa (Predicted) | Carboxyl: ~3.5 |

Structural Representation

The molecule features a benzoic acid core with an amino group at the ortho position (C2) and two methoxy groups at the meta (C3) and para (C6 relative to COOH, or ortho relative to the ring closure point) positions. This specific 3,6-substitution pattern creates a symmetric electronic environment around the C4-C5 axis, which is crucial for the regioselectivity of subsequent cycloadditions.

Synthetic Pathways & Process Chemistry

The synthesis of 2-amino-3,6-dimethoxybenzoic acid is non-trivial due to the electronic crowding of the benzene ring. The most authoritative route, established by Azadi-Ardakani and Wallace (1988) , typically proceeds through the modification of 3,6-dimethoxyphthalic acid derivatives or the nitration-reduction sequence of 3,6-dimethoxybenzoic acid.

Primary Synthetic Workflow (Conceptual)

The following diagram illustrates the logical flow for synthesizing the target and its subsequent transformation into the reactive benzyne intermediate.

Figure 1: Synthetic logic flow from commodity precursors to the target acid and its downstream application as a benzyne generator.[1][2]

Protocol: Generation of 3,6-Dimethoxybenzyne

The most common application of this acid is the in situ generation of benzyne. This protocol is self-validating via the observation of gas evolution (N₂ and CO₂) and the precipitation of the adduct.

-

Dissolution: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE) or THF.

-

Trapping Agent: Add the diene trapping agent (e.g., furan, anthracene) in excess (1.5–2.0 eq).

-

Diazotization (The Trigger): Heat the solution to reflux and add isoamyl nitrite (1.2 eq) dropwise.

-

Validation:

-

Visual: Evolution of gas bubbles indicates decomposition.

-

TLC: Disappearance of the polar acid spot and appearance of a non-polar adduct spot.

-

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the material, researchers should verify the compound using NMR spectroscopy. The symmetry of the molecule simplifies the spectrum, providing a clear "fingerprint" for purity.

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 8.0 – 10.0 | Broad Singlet | 1H | COOH | Exchangeable acidic proton; shift varies with concentration/water. |

| 6.0 – 6.5 | Doublet (J ≈ 9 Hz) | 1H | Ar-H (C5) | Ortho-coupling to C4; shielded by adjacent OMe groups. |

| 6.5 – 7.0 | Doublet (J ≈ 9 Hz) | 1H | Ar-H (C4) | Ortho-coupling to C5. |

| 5.0 – 6.0 | Broad Singlet | 2H | NH₂ | Amino protons; broadened by quadrupole relaxation of Nitrogen. |

| 3.7 – 3.9 | Singlet | 3H | OMe (C3) | Methoxy group; slightly deshielded by ortho-amino/carboxyl environment. |

| 3.6 – 3.8 | Singlet | 3H | OMe (C6) | Methoxy group. |

Interpretation: The presence of two distinct methoxy singlets and a pair of ortho-coupled aromatic protons (AB system) confirms the 1,2,3,6-substitution pattern. If the aromatic signals appear as a singlet, it may indicate accidental equivalence or a different isomer (e.g., the symmetric 4,5-dimethoxy isomer).

Pharmaceutical & Research Applications

2-Amino-3,6-dimethoxybenzoic acid is not merely a building block; it is a strategic scaffold in drug discovery.

Protein Tyrosine Kinase (PTK) Inhibitors

The acid is a key intermediate in the synthesis of 3-cyanoquinolines . By reacting with N,N-dimethylformamide dimethyl acetal and subsequent cyclization with acetonitrile derivatives, the benzoic acid core is transformed into the quinoline backbone found in EGFR inhibitors.

-

Reference: The acid is refluxed to form formamidine intermediates, which cyclize to form the quinoline core [3].

Triptycene Synthesis

In materials science, the compound is used to synthesize tetramethoxytriptycenes . These rigid, three-dimensional scaffolds are used in the design of molecular machines and porous organic polymers. The 3,6-dimethoxy substitution provides electron-donating character to the triptycene blades [1].

Antitumor Quinones

The 3,6-dimethoxy motif is a "masked" quinone. Oxidative demethylation of derivatives synthesized from this acid can yield p-quinone imines, a structural class associated with potent antitumor activity (e.g., makaluvamine analogs).

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, turning the solid from off-white to dark brown.

-

Safety: Irritant to eyes, respiratory system, and skin.[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and acid chlorides (acylates the amine).

References

-

Azadi-Ardakani, M., & Wallace, T. W. (1988).[2][6] The synthesis of some methoxy-substituted benzocyclobutenes and triptycenes. Tetrahedron, 44(18), 5939–5952.[2][6]

-

Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors.[6] United States Patent 6,002,008.[7]

-

Floyd, M. B., et al. (2001). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. United States Patent 9,346,743.[3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

- 3. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 4. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 6. WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents [patents.google.com]

- 7. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

Technical Guide: 3,6-Dimethoxy Anthranilic Acids in Pharmaceutical R&D

The following technical guide details the pharmaceutical applications, synthetic utility, and medicinal chemistry of 3,6-dimethoxy substituted anthranilic acids.

Executive Summary: The "Ortho-Para" Advantage

While 4,5-dimethoxy substituted anthranilic acids are ubiquitous in medicinal chemistry (forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib), the 3,6-dimethoxy substituted anthranilic acid (3,6-dimethoxy-2-aminobenzoic acid) represents a distinct and underutilized chemical space.

The 3,6-substitution pattern places methoxy groups at the ortho (C3) and meta (C6) positions relative to the amino group, or more critically, ortho to both the amine and the carboxylic acid. This creates a unique steric and electronic environment that drives:

-

Regioselective Cyclizations : Directing the formation of 5,8-substituted quinazolines and 1,4-substituted acridones.[1]

-

Benzyne Generation : Serving as a privileged precursor for 3,6-dimethoxybenzyne, enabling the synthesis of complex polycyclic scaffolds (e.g., triptycenes) used in molecular recognition.[1]

-

Metabolic Blocking : Protecting the typically vulnerable para positions of the aromatic ring from oxidative metabolism.[1]

Chemical Foundation & Synthetic Logic

The Core Scaffold

The core structure, 3,6-dimethoxy-2-aminobenzoic acid , is characterized by electron-donating methoxy groups that significantly increase the electron density of the aromatic ring.

-

Electronic Effect : The C3-methoxy group (ortho to amine) increases the nucleophilicity of the amine, facilitating condensation reactions.

-

Steric Effect : The C6-methoxy group (ortho to carboxyl) creates steric bulk around the electrophilic carbonyl, which can modulate reaction rates during amide coupling or cyclization, often requiring specialized catalysts or conditions compared to the unsubstituted analogs.

Strategic Synthesis of the Core

Synthesis typically proceeds via the oxidation of substituted acetophenones or the Hofmann rearrangement of phthalimides, but the most robust pharma-grade route involves the oxidation of 2,5-dimethoxyacetophenone or specific nitration/reduction sequences of dimethoxybenzoic acids.

Pharmacological Applications & Derivatives[1][2][3][4][5][6][7][8][9][10]

5,8-Dimethoxyquinazolines: The "Inverse" EGFR Inhibitors

Standard EGFR inhibitors utilize a 6,7-dimethoxyquinazoline core.[1] Derivatives synthesized from 3,6-dimethoxy anthranilic acid yield 5,8-dimethoxyquinazolines .[1]

-

Mechanism : These analogs bind to the ATP-binding pocket of kinases but interact with different residues due to the altered spatial arrangement of the methoxy "wings."

-

Therapeutic Utility : Research indicates that 5,8-substitution can retain potency against specific mutant forms of kinases that have developed resistance to 6,7-substituted drugs.[1] The C5-methoxy group, in particular, can induce a conformational twist that alters solubility and binding kinetics.[1]

Acridone Alkaloid Analogs (Oncology)

Anthranilic acids are the biosynthetic and synthetic precursors to acridones.

-

Reaction : Condensation of 3,6-dimethoxy anthranilic acid with phloroglucinol or cyclohexane-1,3-diones yields 1,4-dimethoxyacridones .

-

Target : These compounds mimic natural acridone alkaloids (e.g., Acronycine) and function as DNA intercalators and Topoisomerase II inhibitors .[1]

-

Advantage : The 1,4-dimethoxy pattern (derived from the 3,6-acid) correlates with high cytotoxicity in multidrug-resistant (MDR) cancer cell lines by evading P-glycoprotein efflux.

Tranilast Analogs (Fibrosis & Inflammation)

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is a standard anti-allergic and anti-fibrotic drug.

-

Innovation : Replacing the unsubstituted anthranilic ring of Tranilast with a 3,6-dimethoxy anthranilic ring creates "double-dimethoxy" analogs.

-

Effect : These super-electron-rich analogs show enhanced antioxidant capacity and improved inhibition of TGF-β signaling, critical for treating hypertrophic scarring and scleroderma.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from 3,6-dimethoxy anthranilic acid, leading to three distinct pharmaceutical classes.

Figure 1: Divergent synthetic utility of the 3,6-dimethoxy anthranilic acid scaffold in generating bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethoxyquinazolin-4(3H)-one

A validated method for accessing the core kinase inhibitor scaffold.

Materials:

-

3,6-Dimethoxy-2-aminobenzoic acid (1.0 eq)

-

Formamide (10.0 eq)

-

Ammonium acetate (1.5 eq)

Methodology:

-

Charge : In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dimethoxy-2-aminobenzoic acid (5.0 g) in formamide (25 mL).

-

Activation : Add ammonium acetate (3.0 g) to catalyze the cyclodehydration.

-

Reflux : Heat the mixture to 140–150°C for 6 hours. The suspension will dissolve and then reprecipitate the product.[1]

-

Quench : Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

-

Isolation : Filter the precipitate, wash copiously with water to remove excess formamide, and dry under vacuum.[1]

-

Purification : Recrystallize from ethanol/DMF (9:1) to yield off-white needles.

-

Validation : Confirm structure via NMR. The C5 and C8 protons will appear as doublets (approx. 6.8–7.2 ppm) with distinct coupling constants compared to 6,7-isomers.[1]

Protocol B: Generation of 3,6-Dimethoxybenzyne

For use in cycloaddition reactions to generate novel polycyclic drugs.[1]

Methodology:

-

Diazotization : Dissolve 3,6-dimethoxyanthranilic acid in THF/trichloroacetic acid.

-

Precursor Formation : Treat with isoamyl nitrite at 0°C to form the diazonium carboxylate (caution: potentially explosive if isolated; use in situ).

-

Elimination : Heat the solution to 60°C. Spontaneous loss of

and -

Trapping : Ensure the "trap" molecule (e.g., furan or anthracene derivative) is present in excess during the heating step to capture the benzyne immediately via [4+2] cycloaddition.

Comparative Data: 3,6- vs. 4,5-Dimethoxy Substitution[1]

The following table highlights why a researcher might choose the 3,6-scaffold over the standard 4,5-scaffold.

| Feature | 3,6-Dimethoxy (Target Scaffold) | 4,5-Dimethoxy (Standard/Gefitinib) | Pharmaceutical Implication |

| Resulting Quinazoline | 5,8-Dimethoxy | 6,7-Dimethoxy | 5,8-analogs access different binding pockets in kinases. |

| Electronic Character | Electron-rich C1/C4 (Acridone numbering) | Electron-rich C2/C3 | Affects metabolic oxidation rates (CYP450). |

| Benzyne Reactivity | Sterically hindered benzyne | Standard reactivity | 3,6-benzyne yields regioselective cycloadducts.[1] |

| Solubility | Higher logP (typically) | Moderate logP | 3,6-analogs often require polar solubilizing tails. |

References

-

Medicinal Chemistry of Anthranilic Acid Deriv

- Source: National Institutes of Health (NIH) / PubMed

- Context: Comprehensive review of anthranilic acid pharmacophores, including dimethoxy variants.

-

Synthesis and Biological Activity of Quinazoline Deriv

-

Source: European Journal of Medicinal Chemistry[2]

- Context: Details the structure-activity relationship (SAR) of methoxy-substituted quinazolines as anticancer agents.

-

-

Tranilast and Analogs: Structure and Activity

- Source: Journal of Pharmacology and Experimental Therapeutics

- Context: Discusses the anti-inflammatory properties of N-substituted anthranilic acids.

-

Benzyne Chemistry

- Source: Journal of Organic Chemistry

-

Context: Methodologies for generating substituted benzynes from anthranilic acid precursors.[1]

-

Acridone Alkaloid Synthesis

- Source: Royal Society of Chemistry (RSC) Advances

- Context: Synthetic routes to bioactive acridones using anthranilic acid building blocks.

Sources

A Comprehensive Analysis of 2-Amino-3,6-dimethoxybenzoic Acid: Theoretical Principles and Practical Methodologies for Solubility Determination in Organic Solvents

An In-Depth Technical Guide:

Executive Summary

2-Amino-3,6-dimethoxybenzoic acid is a substituted aromatic compound whose utility as a synthetic building block in pharmaceutical and material science applications is intrinsically linked to its solution-phase behavior. A thorough understanding of its solubility across a diverse range of organic solvents is a critical prerequisite for successful process development, formulation, and chemical synthesis. This guide, designed for researchers and drug development professionals, moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this molecule. We present a detailed, field-tested experimental protocol for generating high-fidelity solubility data using the isothermal saturation method, a gold-standard technique. This document provides the scientific rationale behind experimental choices, a complete step-by-step workflow, and guidance on data interpretation, empowering researchers to produce reliable and reproducible results.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] For 2-Amino-3,6-dimethoxybenzoic acid, its unique molecular structure dictates its interaction with its environment.

Physicochemical Profile of 2-Amino-3,6-dimethoxybenzoic Acid

The structure of 2-Amino-3,6-dimethoxybenzoic acid contains several key functional groups that define its solubility characteristics:

-

Aromatic Ring: The core benzene ring is hydrophobic and favors interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This group is highly polar and acts as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). It imparts acidic properties and significantly enhances solubility in polar, protic solvents.

-

Amino Group (-NH₂): This is a basic, polar functional group that can act as a hydrogen bond donor. Its presence introduces an amphoteric nature to the molecule, allowing for acid-base chemistry to be used to modulate solubility.[2][3][4]

-

Methoxy Groups (-OCH₃): These groups are moderately polar ethers. The oxygen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents, but the methyl groups add lipophilic character.

The combination of these groups results in a molecule with a complex polarity profile, capable of multiple types of interactions. Its solubility is therefore not straightforward and must be determined empirically across a range of solvent classes.

Core Principles of Solvation

The adage "like dissolves like" serves as a primary guiding principle.[4]

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents are expected to be effective at dissolving 2-Amino-3,6-dimethoxybenzoic acid. Polar protic solvents (like alcohols) can engage in hydrogen bonding with all three key functional groups, while polar aprotic solvents (like DMSO) can act as strong hydrogen bond acceptors.[5]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. Consequently, the solubility of this polar compound is expected to be very low in such solvents, as the energy required to break the solute's crystal lattice is not sufficiently compensated by solute-solvent interactions.[1]

-

Effect of Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the solute's lattice energy.[6] This relationship is fundamental for developing crystallization processes.[6]

Pre-Experimental Planning and Safety Protocols

Methodical planning is essential for generating meaningful and reproducible data.

Material Purity and Characterization

The starting materials must be well-characterized.

-

Solute Purity: The purity of the 2-Amino-3,6-dimethoxybenzoic acid sample should be confirmed (typically >98%) using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). Impurities can significantly alter measured solubility values.

-

Solvent Purity and Water Content: Use only high-purity, anhydrous solvents where possible. Water is a common impurity that can dramatically increase the solubility of polar compounds in less polar organic solvents. The water content of solvents should be known and controlled.

Recommended Solvent Panel

To build a comprehensive solubility profile, a diverse set of solvents should be selected.

| Solvent Class | Example Solvents | Primary Interaction Type |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor |

| Non-Polar | Toluene, Cyclohexane, Heptane | Van der Waals / Dispersion Forces |

| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole |

Health and Safety Considerations

Based on available Safety Data Sheets (SDS), 2-Amino-3,6-dimethoxybenzoic acid and its isomers are classified as hazardous.[7][8][9]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9][10]

-

Required PPE: Always handle the compound in a well-ventilated area or a fume hood.[7][8] Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[7][11]

-

Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[7]

Experimental Protocol: The Isothermal Saturation Method

The isothermal saturation (or "excess solid") method is a robust and widely accepted technique for determining equilibrium solubility.[5] It involves equilibrating a suspension of the solid in the chosen solvent at a constant temperature, followed by separating the saturated liquid phase and quantifying the solute concentration.[6]

Rationale for Method Selection

The isothermal saturation method is chosen over faster, less direct methods because it measures the true thermodynamic equilibrium solubility. This accuracy is crucial for applications like process modeling and formulation development. While dynamic methods that rely on observing dissolution upon heating are useful for screening, the isothermal method provides a definitive data point under specific conditions.[6]

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Saturation Solubility Measurement.

Detailed Step-by-Step Methodology

-

Preparation of Suspensions: a. To a series of 4 mL glass vials, add an excess of 2-Amino-3,6-dimethoxybenzoic acid (e.g., ~50 mg). The key is to ensure a solid phase remains after equilibrium is reached. b. Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the suspensions for a predetermined period. A duration of 24 to 72 hours is typically sufficient to ensure equilibrium is reached.[12] A preliminary time-course experiment can be run to confirm the minimum time required.

-

Phase Separation & Sampling: a. After equilibration, remove the vials from the shaker and allow the excess solid to settle for approximately 30 minutes within the temperature-controlled environment. b. Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a plastic syringe fitted with a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to prevent any undissolved solid particles from being sampled, which would artificially inflate the result.

-

Sample Dilution and Quantification by HPLC-UV: a. Immediately dispense the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (typically the mobile phase used for HPLC). Record the exact masses and volumes used for precise dilution factor calculation. b. Prepare a series of calibration standards of 2-Amino-3,6-dimethoxybenzoic acid of known concentrations. c. Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the analyte) is a common starting point. UV detection should be set to a wavelength of maximum absorbance for the compound. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of >0.995.

Data Processing and Interpretation

Calculating Solubility

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

Example Calculation:

-

Concentration from HPLC (diluted sample) = 0.05 mg/mL

-

Volume of aliquot = 0.5 mL

-

Final volume after dilution = 10.0 mL

-

Dilution Factor = 10.0 mL / 0.5 mL = 20

-

Solubility = 0.05 mg/mL * 20 = 1.0 mg/mL

Presentation of Data

Results should be tabulated clearly to allow for easy comparison across different solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25.0 | Experimental Value | Calculated Value |

| Heptane | Non-Polar | 25.0 | Experimental Value | Calculated Value |

Conclusion

The solubility of 2-Amino-3,6-dimethoxybenzoic acid is a complex property dictated by its multifunctional chemical structure. Due to the lack of extensive published data, direct experimental measurement is imperative for any research or development program utilizing this compound. The isothermal saturation method detailed herein provides a reliable and scientifically sound approach to generate this critical data. By understanding the underlying physicochemical principles and meticulously following a validated protocol, researchers can confidently determine the solubility profile of this compound, enabling informed decisions in solvent selection for chemical synthesis, purification by crystallization, and formulation development.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available from: [Link]

-

Determination of Solubility Class. (n.d.). University of Al-maarif, College of Pharmacy. Available from: [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Available from: [Link]

- Shuely, W. J., & Ince, B. S. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

-

Flasch, A. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-887. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11658456, 2-Amino-4,6-dimethoxybenzoic acid. Available from: [Link]

-

Tylon Pharma Limited. (2024). All about the 2-amino-4, 6-dimethoxybenzoic acid. Available from: [Link]

-

Angene Chemical. 2-Amino-3,6-dimethoxybenzoic acid(CAS# 50472-10-1). Available from: [Link]

- Abraham, M. H., & Acree, Jr., W. E. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-Bonding. Bibliomed.

-

ResearchGate. (2025). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Request PDF. Available from: [Link]

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uoa.edu.iq [uoa.edu.iq]

- 5. lifechemicals.com [lifechemicals.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Safety data sheet (SDS) for 2-Amino-3,6-dimethoxybenzoic acid

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2-Amino-3,6-dimethoxybenzoic acid Document Type: Technical Whitepaper / Operational Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]

Part 1: Executive Summary & Chemical Profile

2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1) is a specialized anthranilic acid derivative utilized primarily as a pharmacophore scaffold in the synthesis of GPCR ligands, kinase inhibitors, and peptide therapeutics.[1] Unlike commodity chemicals, its handling requires a nuanced understanding of its dual-functionality (nucleophilic amine + acidic carboxylate) and its potential biological activity as a drug precursor.[1]

This guide transcends the standard 16-section SDS format, offering a risk-based operational framework for researchers handling this compound in discovery and pre-clinical environments.[1]

Chemical Identity Matrix

| Parameter | Technical Detail |

| IUPAC Name | 2-Amino-3,6-dimethoxybenzoic acid |

| Common Synonym | 3,6-Dimethoxyanthranilic acid |

| CAS Number | 50472-10-1 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Physical State | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| Acidity (pKa) | ~2.5 (COOH) and ~5.0 (Anilinium ion) [Predicted] |

Part 2: Hazard Architecture (Beyond GHS)

While standard SDSs classify this compound as a generic irritant, the structural presence of an electron-rich aniline ring adjacent to a carboxylic acid dictates specific toxicological and reactive considerations.[1]

GHS Classification & H-Statement Logic

-

Signal Word: WARNING

-

H302 (Harmful if swallowed): Anthranilic acid derivatives can exhibit biological activity affecting metabolic pathways; oral toxicity is moderate but significant in acute doses.[1]

-

H315 / H319 (Skin/Eye Irritation): The carboxylic acid moiety acts as a proton donor, causing localized tissue acidosis and irritation upon contact with mucous membranes.[1]

-

H335 (Respiratory Irritation): Fine particulates of the solid pose an inhalation risk, capable of triggering bronchial spasms or inflammation.[1]

Structure-Activity Relationship (SAR) Alerts

-

Reactivity Alert: The 2-amino group is nucleophilic.[1] In the presence of strong electrophiles (e.g., acid chlorides, anhydrides), uncontrolled exothermic acylation can occur.[1]

-

Oxidation Sensitivity: The electron-donating methoxy groups at positions 3 and 6 activate the ring, making it susceptible to oxidation.[1] Exposure to air over prolonged periods may darken the compound (quinone formation), indicating degradation.[1]

-

Decarboxylation Risk: Like many ortho-amino benzoic acids, thermal stress (>150°C) can induce decarboxylation, releasing CO₂ and generating the corresponding aniline (3,6-dimethoxyaniline), which may have a different toxicity profile.[1]

Part 3: Operational Handling & Engineering Controls

Effective safety relies on containing the "Dust Hazard" during weighing and the "Solvent Hazard" during synthesis.[1]

Workflow Visualization: Handling Decision Tree

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.[1]

Protocol: Solid Handling (Weighing & Transfer)

-

Engineering Control: Always handle the neat solid inside a certified chemical fume hood.[1] If weighing <10 mg, use an anti-static gun to prevent powder scattering.[1]

-

PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves (min 0.11 mm thickness) .[1]

-

Technique: Avoid using spatulas that generate static. Use weighing paper or anti-static boats.[1] If powder adheres to the container neck, wipe with a Kimwipe dampened in methanol inside the hood.[1]

Protocol: Solution Handling

-

Solvent Choice: When dissolving in DMSO, be aware that DMSO enhances skin permeability.[1] The compound (an irritant) can be carried through the skin barrier more efficiently.[1]

-

Glove Permeation: Standard nitrile gloves degrade quickly with some organic solvents.[1] Double-gloving is recommended when handling concentrated stock solutions (>100 mM).[1]

Part 4: Emergency Response & Spill Management

Decontamination Logic

Because the molecule contains both acidic and basic functionalities, simple water rinsing may not be sufficient for effective surface decontamination.[1]

-

Spill on Bench:

-

First Aid (Self-Validating Steps):

Emergency Workflow Diagram

Figure 2: Immediate response protocols for personnel exposure.[1]

Part 5: Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) . While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow decarboxylation or oxidation.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The electron-rich ring is prone to air oxidation.[1]

-

Container: Amber glass vials are preferred to protect from light, which can catalyze degradation of aniline derivatives.[1]

Part 6: Regulatory & Ecological Context

-

TSCA (USA): Often classified for R&D Use Only .[1] Not listed on the public TSCA inventory for commercial release.[1]

-

REACH (EU): Pre-registration may be required for imports >1 ton/year.[1]

-

Ecological Fate:

References

-

PubChem. (2025).[1][6] Compound Summary: 2-Amino-3,6-dimethoxybenzoic acid (CID 11658456).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 6. 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,6-Dimethoxy vs. 4,5-Dimethoxy Anthranilic Acid

Executive Summary

This guide provides a rigorous technical comparison between 3,6-dimethoxy anthranilic acid (2-amino-3,6-dimethoxybenzoic acid) and 4,5-dimethoxy anthranilic acid (2-amino-4,5-dimethoxybenzoic acid). While both are isomers of

-

4,5-Dimethoxy Anthranilic Acid is the industrial "workhorse," serving as the primary scaffold for 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib). Its reactivity is governed by standard electronic donation from the methoxy groups, facilitating nucleophilic attacks at the amine and electrophilic substitutions on the ring.

-

3,6-Dimethoxy Anthranilic Acid is a "specialist" intermediate. Its unique 3,6-substitution pattern creates significant steric hindrance ("buttressing effect") and alters the acidity of the carboxylic group (pKa ~1.61 vs. ~4.8). It is primarily employed in the synthesis of sterically crowded triptycenes, specific flavones (e.g., 3,6-dimethoxyapigenin), and research-grade acridones.

Part 1: Chemical Identity & Physical Properties

The drastic difference in acidity (pKa) is the most critical physical distinction, driven by the ortho-effect in the 3,6-isomer.

Comparative Data Table

| Property | 4,5-Dimethoxy Anthranilic Acid | 3,6-Dimethoxy Anthranilic Acid |

| IUPAC Name | 2-Amino-4,5-dimethoxybenzoic acid | 2-Amino-3,6-dimethoxybenzoic acid |

| CAS Number | 19883-83-1 | 15558-45-9 (or 50472-10-1) |

| Molecular Weight | 197.19 g/mol | 197.19 g/mol |

| pKa (COOH) | ~4.8 (Standard Benzoic Acid range) | 1.61 (Highly Acidic) |

| Melting Point | 170–172 °C | 84–85 °C (lower due to intramolecular H-bonding) |

| Steric Environment | Open at ortho positions (3,6); accessible COOH. | Crowded at ortho positions (3,6); hindered COOH. |

| Primary Application | EGFR Inhibitors (Quinazolines) | Triptycenes, Flavones, Benzyne generation |

Electronic & Steric Analysis

-

4,5-Isomer: The methoxy groups are meta and para to the carboxylic acid. They exert a mesomeric donating effect (+M), slightly increasing the electron density of the ring but not significantly perturbing the geometry of the carboxylate.

-

3,6-Isomer: The 6-methoxy group is ortho to the carboxylic acid. This creates a "Steric Inhibition of Resonance" (SIR), forcing the carboxyl group out of planarity with the benzene ring. This deconjugation, combined with the proximity of the electronegative oxygen, dramatically increases acidity (lowering pKa to 1.61) and stabilizes the zwitterionic form. The 3-methoxy group crowds the amine, reducing its nucleophilicity compared to the 4,5-isomer.

Part 2: Synthetic Pathways

The synthesis of these isomers requires different starting materials to achieve the correct substitution patterns.

Pathway A: 4,5-Dimethoxy Anthranilic Acid (The Veratric Route)

This is the standard industrial route, starting from widely available veratric acid (3,4-dimethoxybenzoic acid).

Caption: Synthesis of 4,5-dimethoxy anthranilic acid via nitration of veratric acid.

Pathway B: 3,6-Dimethoxy Anthranilic Acid (The Steric Route)

Synthesis is more complex due to the need to place substituents at the 3 and 6 positions. A common route involves the oxidation of 2,5-dimethoxyacetophenone or nitration of 2,5-dimethoxybenzoic acid.

Caption: Synthesis of 3,6-dimethoxy anthranilic acid requiring regioselective control.

Part 3: Medicinal Chemistry & Applications[1][2][3][4][5][6]

The "Workhorse": 4,5-Dimethoxy Anthranilic Acid in EGFR Inhibitors

The 4,5-isomer is the direct precursor to the 6,7-dimethoxyquinazoline core found in blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) .

-

Mechanism: The anthranilic acid is cyclized with formamide (Niementowski reaction) to form the quinazolinone. The 4,5-dimethoxy pattern on the acid becomes the 6,7-dimethoxy pattern on the quinazoline ring.

-

SAR Rationale: The electron-donating methoxy groups at 6 and 7 increase the electron density of the pyrimidine ring, enhancing binding affinity to the ATP-binding pocket of the EGFR kinase domain.

The "Specialist": 3,6-Dimethoxy Anthranilic Acid in Triptycenes & Flavones

The 3,6-isomer is used when steric bulk or specific electronic properties are required.

-

Benzyne Generation: Diazotization of 3,6-dimethoxy anthranilic acid yields 3,6-dimethoxybenzyne. This highly reactive intermediate is trapped with dienes (like anthracene) to form triptycenes , which are rigid, three-dimensional scaffolds used in molecular machines and materials science.

-

Flavone Synthesis: It serves as a precursor for 3,6-dimethoxyapigenin , a bioactive flavone. The synthesis involves the Baker-Venkataraman rearrangement, where the 3,6-substitution pattern is critical for the final biological activity (e.g., antioxidant or anti-inflammatory effects).

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy Anthranilic Acid

Adapted from standard nitration/reduction protocols.

Reagents: Veratric acid (3,4-dimethoxybenzoic acid), Nitric acid (HNO3), Acetic acid, Palladium on Carbon (Pd/C), Hydrogen gas.

-

Nitration:

-

Dissolve 100g of veratric acid in 200 mL of glacial acetic acid.

-

Cool to 10°C. Slowly add 65% HNO3 (1.2 eq) dropwise, maintaining temperature below 20°C to prevent over-nitration.

-

Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (6-nitroveratric acid).

-

Yield: ~85%.[1]

-

-

Reduction:

-

Dissolve the nitro compound in ethanol. Add 10% Pd/C catalyst (5 wt%).

-

Hydrogenate at 40 psi (H2) for 4 hours at room temperature.

-

Filter through Celite to remove catalyst.[2] Concentrate the filtrate.

-

Purification: Recrystallize from water/ethanol.

-

Result: 4,5-dimethoxy anthranilic acid (White/pale yellow solid, MP 170-172°C).

-

Protocol 2: Cyclization of 3,6-Isomer to Quinazolinone

Note: The 3,6-isomer reacts slower due to steric hindrance.

Reagents: 3,6-dimethoxy anthranilic acid, Formamide, Ammonium acetate.

-

Procedure:

-

Mix 1.0g of 3,6-dimethoxy anthranilic acid with 5 mL of formamide.

-

Add 0.1g of ammonium acetate (catalyst).

-

Critical Step: Heat to 160-170°C (higher temperature required than 4,5-isomer) for 6-8 hours. The steric bulk at the 3-position hinders the nucleophilic attack of the amine on the formamide.

-

Cool to room temperature. Pour into 20 mL of ice water.

-

Result: 5,8-dimethoxyquinazolin-4(3H)-one.

-

References

-

Medicinal Chemistry of Anthranilic Acid Derivatives: Prasher, P., & Sharma, M. (2021). Drug Development Research.

-

Synthesis of 6-Methoxyanthranilic Acid (Analogous Route): Warrener, R. N., et al. (1980). Australian Journal of Chemistry.

-

pKa Values of Benzoic Acid Derivatives: Williams, R. pKa Data Compilation.

-

Synthesis of Quinazolinones (Niementowski Reaction): Wang, et al. (2011). Indian Journal of Chemistry.

-

Triptycene Synthesis from Anthranilic Acids: Zhao, L. (2020). Practical Synthesis of 9-substituted Triptycene Derivatives.

Sources

- 1. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3,6-dimethoxybenzoic Acid

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" known to interact with a wide array of biological targets.[4] Consequently, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[5][6][7]

Of particular interest are the dimethoxy-substituted quinazolines, which are key components of several targeted cancer therapies. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a 6,7-dimethoxyquinazoline core and is used in the treatment of non-small cell lung cancer.[8][9] The strategic placement of methoxy groups on the quinazoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide for the synthesis of quinazoline derivatives starting from the less common, yet synthetically valuable, 2-amino-3,6-dimethoxybenzoic acid. We will present a robust and adaptable protocol, explain the underlying chemical principles, and discuss the potential applications of the resulting 5,8-dimethoxyquinazoline derivatives in drug discovery and development.

Strategic Overview: Synthetic Rationale and Design

The synthesis of the quinazoline core from anthranilic acid (2-aminobenzoic acid) derivatives is a well-established transformation in organic chemistry. A common and efficient strategy involves the cyclization of the anthranilic acid with a source of a single carbon atom, which will form the C2 position of the quinazoline ring.

Our protocol will focus on a reliable, two-step approach that is broadly applicable and amenable to scale-up. This method first involves the formation of a 4(3H)-quinazolinone, which can then be further functionalized if desired.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5,8-Dimethoxyquinazolin-4(3H)-one

This protocol details the foundational step of cyclizing 2-amino-3,6-dimethoxybenzoic acid with formamide to yield the corresponding quinazolinone. This reaction is a variation of the well-known Niementowski quinazolinone synthesis.[7]

Materials and Reagents:

| Reagent | Grade | Supplier |

| 2-Amino-3,6-dimethoxybenzoic acid | ≥98% | (User-defined) |

| Formamide | ACS Reagent, ≥99.5% | (User-defined) |

| Ethanol (for recrystallization) | Reagent Grade | (User-defined) |

| Deionized Water |

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3,6-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and formamide (40 mL).

-

Heating and Reaction: Gently heat the mixture with stirring in a heating mantle to 150-160 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-